molecular formula C15H14N2O3 B14943748 4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one

4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B14943748
M. Wt: 270.28 g/mol
InChI Key: RMJWUKOUQOTENI-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a furo[3,4-c]pyridine core with a methoxyphenylamino substituent, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 4-methoxyaniline with a suitable aldehyde, followed by cyclization in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to amine derivatives .

Scientific Research Applications

4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects such as antiproliferative activity against cancer cells. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furo[3,4-c]pyridine core with a methoxyphenylamino substituent makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-(4-methoxyanilino)-6-methyl-1H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C15H14N2O3/c1-9-7-10-8-20-15(18)13(10)14(16-9)17-11-3-5-12(19-2)6-4-11/h3-7H,8H2,1-2H3,(H,16,17)

InChI Key

RMJWUKOUQOTENI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)NC3=CC=C(C=C3)OC)C(=O)OC2

Origin of Product

United States

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